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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-
Fluoropyridin-2-YL)acetic acid, a fluorinated pyridine derivative of significant interest in

medicinal chemistry. This document delves into its structural characteristics, physicochemical

parameters, spectroscopic profile, and reactivity, offering valuable insights for its application in

drug discovery and development.

Introduction: The Significance of Fluorinated
Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal

chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The

pyridine scaffold, a common motif in pharmaceuticals, is frequently fluorinated to modulate its

electronic properties and basicity, thereby influencing its pharmacokinetic and

pharmacodynamic profile. 2-(3-Fluoropyridin-2-YL)acetic acid belongs to this important class

of compounds and serves as a valuable building block for the synthesis of more complex

bioactive molecules. Its unique arrangement of a carboxylic acid moiety and a fluorine atom on
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the pyridine ring presents distinct opportunities for molecular design and lead optimization in

drug discovery programs.[2][3]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(3-Fluoropyridin-2-YL)acetic
acid is fundamental for its effective use in synthesis and drug design. The key properties are

summarized in the table below.

Property Value Source

Molecular Formula C₇H₆FNO₂ [4]

Molecular Weight 155.13 g/mol [4]

CAS Number 1000524-32-2 [4]

Appearance
White to off-white

powder/crystals
[5]

Boiling Point (Predicted) 259.0 ± 25.0 °C [6]

Density (Predicted) 1.357 ± 0.06 g/cm³ [6]

pKa (Predicted) 3.65 ± 0.10 [6]

Note: Experimental data for boiling point, density, and pKa are not readily available in the

surveyed literature. The provided values are based on computational predictions. The predicted

pKa suggests that 2-(3-Fluoropyridin-2-YL)acetic acid is a moderately acidic compound, a

characteristic that will influence its ionization state at physiological pH and its potential for

forming salt-bridge interactions with biological targets. The temperature can also affect the pKa

value, which is a crucial consideration for biological assays conducted at 37°C.[7]

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of

2-(3-Fluoropyridin-2-YL)acetic acid. While a complete set of experimentally derived spectra

for this specific molecule is not publicly available, the expected spectral features can be

inferred from the analysis of similar structures and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring and the methylene protons of the acetic acid side chain. The

chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects

of the fluorine atom and the carboxylic acid group. The methylene protons will likely appear

as a singlet.[8][9][10][11][12][13]

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of

the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-

bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a

downfield chemical shift (typically >170 ppm).[9][14][15][16][17]

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present

in the molecule. Key expected vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300

cm⁻¹.[18][19][20]

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around

1700-1725 cm⁻¹.[18][19][20]

C-F stretching vibrations, which can appear in the fingerprint region.

C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization

(EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. Common

fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the

carboxyl group (M-45).[21][22]

Synthesis and Reactivity
Synthetic Approaches

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://hmdb.ca/spectra/nmr_one_d/1048
https://hmdb.ca/spectra/nmr_one_d/1126
https://www.rsc.org/suppdata/c5/ra/c5ra08845c/c5ra08845c1.pdf
https://m.chemicalbook.com/SpectrumEN_372-48-5_1HNMR.htm
https://ekwan.github.io/pdfs/nmr/Spectral%20Data%20Sheet.pdf
https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture02_nmr.pdf?m=1610640465
https://hmdb.ca/spectra/nmr_one_d/1126
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Carbon-13_NMR/Interpreting_C-13_NMR_Spectra
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108209
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.researchgate.net/figure/FT-IR-spectrum-of-the-acetic-acid_fig2_257613675
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/OCLUE%3A_Organic_Chemistry_Life_the_Universe_and_Everything_(Copper_and_Klymkowsky)/02%3A_Spectroscopy-_how_we_know_what_we_know_about_the_structure_of_matter/2.04%3A_Functional_Groups
https://webbook.nist.gov/cgi/cbook.cgi?ID=C64197&Type=IR-SPEC&Index=2
https://www.researchgate.net/figure/FT-IR-spectrum-of-the-acetic-acid_fig2_257613675
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/OCLUE%3A_Organic_Chemistry_Life_the_Universe_and_Everything_(Copper_and_Klymkowsky)/02%3A_Spectroscopy-_how_we_know_what_we_know_about_the_structure_of_matter/2.04%3A_Functional_Groups
https://webbook.nist.gov/cgi/cbook.cgi?ID=C64197&Type=IR-SPEC&Index=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C144490&Mask=200
https://www.chemicalbook.com/SpectrumEN_64-19-7_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a specific, detailed experimental protocol for the synthesis of 2-(3-Fluoropyridin-2-
YL)acetic acid is not widely published, general methods for the preparation of pyridylacetic

acid derivatives can be adapted. A plausible synthetic route could involve the following

conceptual steps:

Starting Material:
2-Chloro-3-fluoropyridine

Introduction of Acetic
Acid Moiety Precursor

e.g., Palladium-catalyzed
cross-coupling with

a malonate derivative Intermediate Ester Hydrolysis

Acid or base
catalysis Final Product:

2-(3-Fluoropyridin-2-YL)acetic acid

Click to download full resolution via product page

Figure 1: Conceptual synthetic workflow for 2-(3-Fluoropyridin-2-YL)acetic acid.

This approach would likely involve a palladium-catalyzed cross-coupling reaction of a suitable

starting material like 2-chloro-3-fluoropyridine with a protected acetic acid equivalent, such as a

malonic ester, followed by hydrolysis and decarboxylation. Other strategies could involve the

functionalization of a pre-formed pyridylacetic acid scaffold.

Reactivity Profile
The reactivity of 2-(3-Fluoropyridin-2-YL)acetic acid is dictated by its functional groups: the

carboxylic acid and the fluoropyridine ring.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification,

amidation, and reduction to the corresponding alcohol. These transformations are crucial for

incorporating this building block into larger molecules.

Fluoropyridine Ring: The fluorine atom at the 3-position is generally less susceptible to

nucleophilic aromatic substitution compared to fluorine at the 2- or 4-positions. However,

under forcing conditions or with highly activated nucleophiles, substitution may occur. The

pyridine nitrogen can be protonated or alkylated.

Applications in Drug Discovery
Fluorinated pyridine derivatives are integral components of numerous approved drugs and

clinical candidates.[23] The presence of the fluorine atom in 2-(3-Fluoropyridin-2-YL)acetic
acid can confer several advantageous properties to a drug molecule:
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Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to an

increased half-life of the drug.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological

targets, including hydrogen bonding and dipole-dipole interactions, thereby improving

potency.

Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity

and pKa, which in turn affects a drug's absorption, distribution, metabolism, and excretion

(ADME) properties.[24][25]

While specific biological activities of 2-(3-Fluoropyridin-2-YL)acetic acid itself are not

extensively documented, it serves as a key intermediate in the synthesis of compounds with

potential therapeutic applications. For instance, related fluorinated pyridylacetic acid derivatives

have been investigated for their biological activities.[2]

Handling and Storage
2-(3-Fluoropyridin-2-YL)acetic acid should be handled in a well-ventilated area, and

appropriate personal protective equipment, including gloves and safety glasses, should be

worn. It is recommended to store the compound in a tightly sealed container in a cool, dry

place.

Conclusion
2-(3-Fluoropyridin-2-YL)acetic acid is a valuable fluorinated building block for medicinal

chemistry and drug discovery. Its unique combination of a pyridine ring, a fluorine atom, and a

carboxylic acid moiety offers a versatile platform for the synthesis of novel therapeutic agents.

A comprehensive understanding of its physicochemical properties, spectroscopic

characteristics, and reactivity is essential for its effective utilization in the design and

development of next-generation pharmaceuticals. Further experimental studies to fully

elucidate its properties and explore its biological activities are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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